![molecular formula C22H30ClNO4S B1677322 (Z)-6-[(2R,3S)-3-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid CAS No. 216158-34-8](/img/structure/B1677322.png)
(Z)-6-[(2R,3S)-3-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid
Descripción general
Descripción
Prostaglandin E2 (PGE2) initiates its cellular effects by activating one of four E prostanoid (EP) receptors, EP1-4. ONO-8711 is a potent and selective competitive antagonist of the EP1 receptor (Ki = 0.6 and 1.7 nM for human and mouse EP1, respectively, versus 67 and 76 nM for mouse EP3 and human thromboxane receptor, respectively, and >1,000 nM for other receptors). ONO-8711 effectively reduces tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer. It also suppresses pain and acid-induced HCO3- secretion in the stomach.
ONO-8711 is a selective EP1 antagonist.
Aplicaciones Científicas De Investigación
Breast Cancer Chemoprevention
ONO-8711 has been studied for its chemopreventive effects on breast cancer development . It is a selective prostaglandin E receptor EP1 antagonist . The study found that dietary administration of ONO-8711 delayed the occurrence of breast tumors and significantly decreased breast cancer incidence, multiplicity, and volume . It also increased apoptosis in breast cancer cells .
Colon Carcinogenesis
ONO-8711 has been implicated in colon carcinogenesis . It was found that the formation of aberrant crypt foci (ACFs), putative preneoplastic lesions of the colon, was decreased in mice treated with ONO-8711 . Moreover, when given to mice with a mutation in the adenomatous polyposis coli gene, ONO-8711 significantly reduced the number of intestinal polyps .
Vasoconstriction in Pulmonary Vessels
ONO-8711 has been investigated for its effects on vasoconstriction in human pulmonary vessels . The study found that ONO-8711 affects the EP1 and EP3 receptors in human pulmonary arteries and veins .
Mecanismo De Acción
ONO-8711, also known as 6-((2S,3S)-3-(4-chloro-2-methylphenysulfonylaminomethyl)-bicyclo(2.2.2)octan-2-yl)-5Z-hexenoic acid, is a novel and selective antagonist of the EP1 receptor .
Target of Action
The primary target of ONO-8711 is the EP1 receptor , a subtype of prostaglandin E2 (PGE2) receptors . These receptors are a group of G-protein-coupled receptors (GPCRs) that play various roles in physiological and pathophysiological functions .
Mode of Action
ONO-8711 acts as a competitive antagonist of the EP1 receptor . It binds to the EP1 receptor, preventing PGE2 from activating the receptor. This inhibits the signal transduction, tissue localization, and regulation of expression associated with the EP1 receptor .
Biochemical Pathways
The EP1 receptor is part of the prostaglandin (PG) E2 pathway. When ONO-8711 binds to the EP1 receptor, it blocks the contractions induced by sulprostone, an EP1,3 agonist . This suggests that ONO-8711 affects the PGE2-induced increase in cytosolic Ca2+ concentration .
Result of Action
ONO-8711 has been shown to effectively reduce tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer . It has been suggested that ONO-8711 may possess chemopreventive effects through the induction of apoptosis .
Action Environment
The action of ONO-8711 can be influenced by various environmental factors. For instance, the diet of the organism can affect the efficacy of ONO-8711. In one study, dietary administration of ONO-8711 at certain concentrations delayed the occurrence of breast tumors . .
Propiedades
IUPAC Name |
(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEXPDRCGCQELD-CFDZEDGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexenoic acid, 6-((2R,3S)-3-((((4-chloro-2-methylphenyl)sulfonyl)amino)methyl)bicyclo(2.2.2)oct-2-yl)-, (5Z)- | |
CAS RN |
216158-34-8 | |
| Record name | ONO 8711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of ONO-8711?
A1: ONO-8711 selectively antagonizes the prostaglandin E2 receptor subtype EP1. [, , , , , , , , , , , ]
Q2: How does ONO-8711 interact with the EP1 receptor?
A2: ONO-8711 acts as a competitive antagonist, binding to the EP1 receptor and blocking the binding of its natural ligand, prostaglandin E2 (PGE2). [, , , , , , , , ]
Q3: What are the downstream consequences of EP1 receptor antagonism by ONO-8711?
A3: Antagonizing the EP1 receptor with ONO-8711 disrupts the signaling cascade initiated by PGE2 binding. This can lead to a variety of effects depending on the cell type and context, but frequently includes:
- Reduced Cell Proliferation: ONO-8711 suppressed cell proliferation in models of tongue carcinogenesis, breast cancer, and colon cancer. [, , , ]
- Increased Apoptosis: Studies in breast cancer models showed that ONO-8711 significantly increased apoptosis in tumor cells. []
- Reduced Inflammation and Pain: ONO-8711 demonstrated analgesic effects in various pain models, including postoperative pain and inflammatory pain. [, , , , ]
- Modulation of Gastric Motor Activity: Research suggests that PGE2-EP1 signaling, which can be blocked by ONO-8711, plays a role in suppressing gastric motor activity and inhibiting gastric emptying. []
Q4: What is the molecular formula and weight of ONO-8711?
A4: The molecular formula of ONO-8711 is C20H26ClNO5S, and its molecular weight is 427.93 g/mol.
Q5: Are there studies on ONO-8711's material compatibility and stability under various conditions?
A5: The provided abstracts do not offer specific data regarding material compatibility or stability under various conditions for ONO-8711. These aspects are crucial for drug development and would typically be investigated during preclinical studies.
Q6: Does ONO-8711 possess any catalytic properties or have applications in catalysis?
A6: ONO-8711 is a selective receptor antagonist and is not reported to have catalytic properties or applications in catalysis.
Q7: Have computational chemistry and modeling techniques been employed in ONO-8711 research?
A7: While computational studies are not explicitly mentioned in the abstracts, these techniques are commonly used in drug discovery to predict interactions with targets, optimize drug design, and explore structure-activity relationships.
Q8: What is known about the Structure-Activity Relationship (SAR) of ONO-8711 and its analogs?
A8: The research provided focuses on the biological activity of ONO-8711. Detailed investigations into SAR, exploring how structural modifications impact potency, selectivity, and other pharmacological properties, would likely be part of drug development research.
Q9: Is there information on ONO-8711's compliance with SHE (Safety, Health, and Environment) regulations?
A9: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of ONO-8711. Compliance with SHE regulations is a critical aspect of drug development, typically addressed in later stages.
Q10: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of ONO-8711? This includes information on its absorption, distribution, metabolism, excretion (ADME), in vivo activity, and efficacy.
A10: While specific PK/PD data is not presented in the abstracts, several studies demonstrate the in vivo efficacy of ONO-8711 in various animal models.
- In a rat model of postoperative pain, peripherally administered ONO-8711 effectively reduced mechanical hyperalgesia. []
- Intrathecal administration of ONO-8711 also showed analgesic effects in a rat model of postoperative pain, specifically for mechanical but not thermal hyperalgesia. []
- ONO-8711 exhibited chemopreventive effects in rodent models of breast cancer, tongue carcinogenesis, and colon carcinogenesis. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)
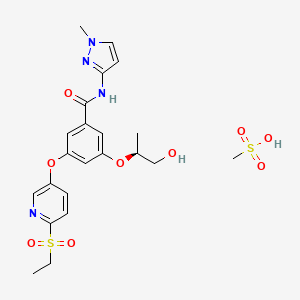
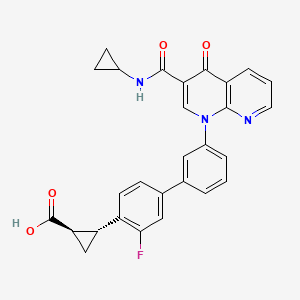
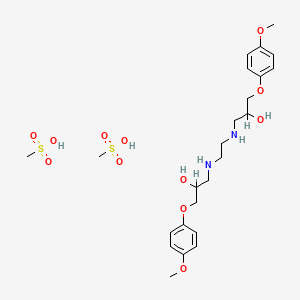
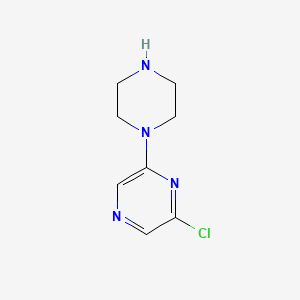
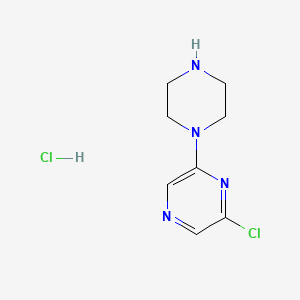

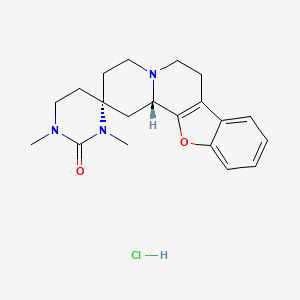
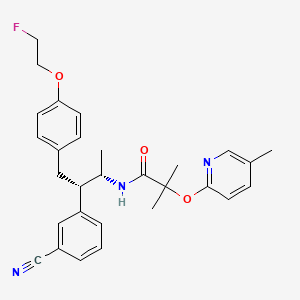
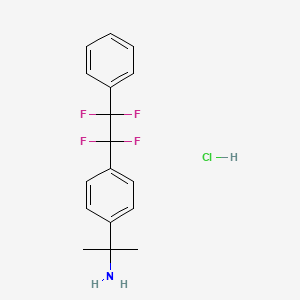
![3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1677257.png)
![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
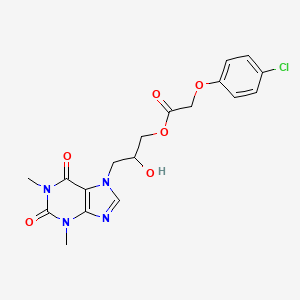
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)